

Introduction: Unveiling the Potential of 2-Hydroxy-3-methylbenzhydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-3-methylbenzhydrazide**

Cat. No.: **B1580671**

[Get Quote](#)

2-Hydroxy-3-methylbenzhydrazide, also known as 3-Methylsalicylhydrazide^{[1][2]}, is an aromatic organic compound featuring a unique combination of functional groups: a phenolic hydroxyl (-OH) group, a methyl (-CH₃) group ortho to the hydroxyl, and a hydrazide (-CONHNH₂) moiety. This specific arrangement of reactive sites makes it an exceptionally valuable and versatile intermediate in the field of organic synthesis. Its structural rigidity, coupled with the nucleophilic nature of the hydrazide group and the coordinating ability of the adjacent hydroxyl and carbonyl oxygen, provides a robust scaffold for the construction of a wide array of more complex molecules.

This guide delves into the synthesis and primary applications of **2-Hydroxy-3-methylbenzhydrazide**, offering detailed protocols and mechanistic insights. It is designed to serve as a practical resource for researchers leveraging this intermediate for the development of novel Schiff bases, metal-organic complexes, and potentially diverse heterocyclic systems. The protocols herein are presented not merely as steps, but as self-validating systems, with explanations grounded in established chemical principles to ensure reproducibility and a deeper understanding of the underlying transformations.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

Property	Value	Reference
IUPAC Name	2-Hydroxy-3-methylbenzohydrazide	[2]
Synonyms	3-Methylsalicylhydrazide, o-Cresotic Hydrazide	[1] [2]
CAS Number	30991-42-5	[1] [2]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[2]
Molecular Weight	166.18 g/mol	[2]
Appearance	Solid	[2]

Core Synthesis of the Intermediate: 2-Hydroxy-3-methylbenzhydrazide

The most direct and widely adopted method for synthesizing benzhydrazides is the hydrazinolysis of the corresponding ester. This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine hydrate. Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating, significantly reducing reaction times^[3].

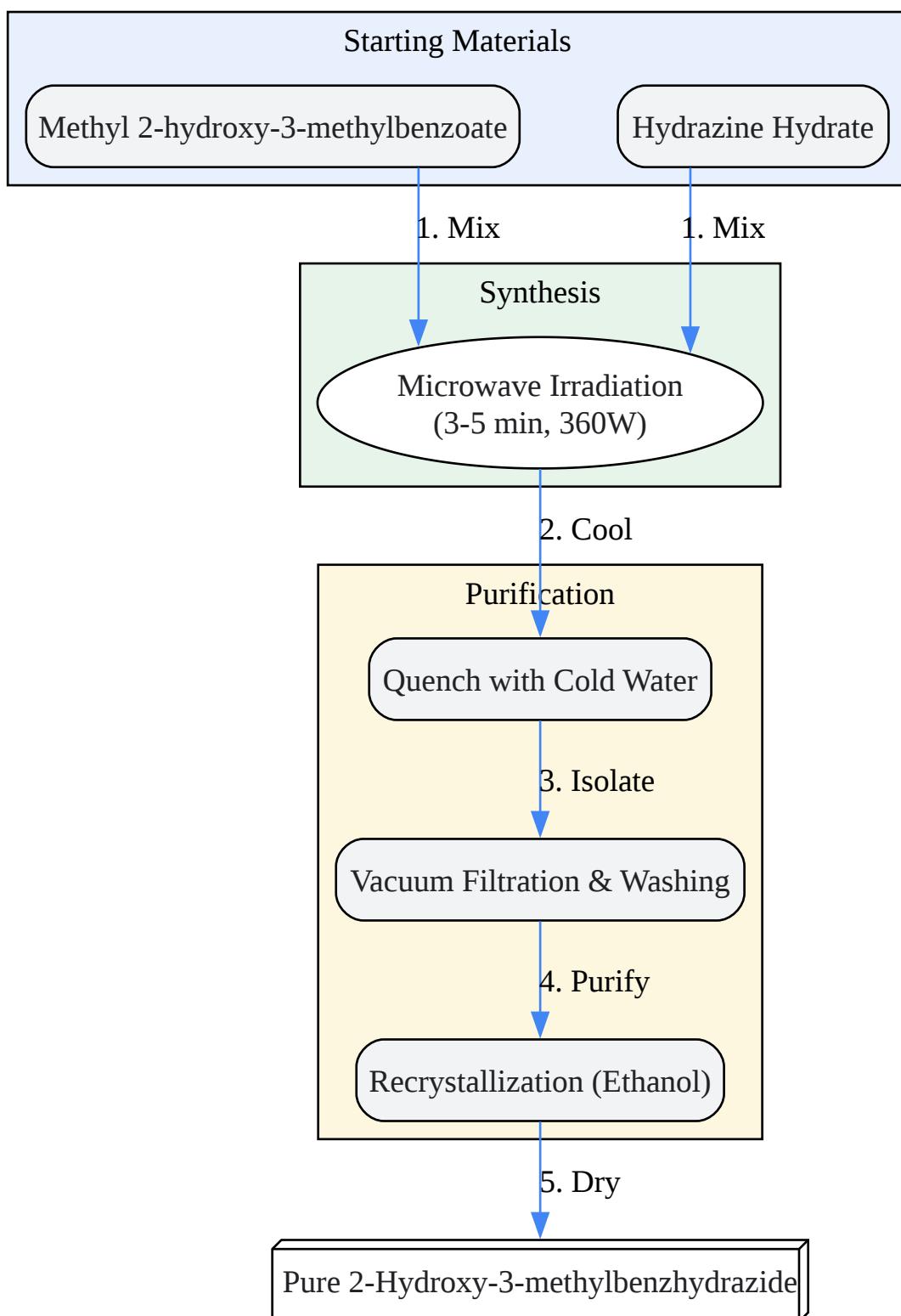
Protocol 1: Synthesis of 2-Hydroxy-3-methylbenzhydrazide from Methyl 2-hydroxy-3-methylbenzoate

This protocol is adapted from established methods for the synthesis of similar hydroxybenzhydrazides^[3].

Objective: To synthesize **2-Hydroxy-3-methylbenzhydrazide** via hydrazinolysis of its methyl ester.

Materials:

- Methyl 2-hydroxy-3-methylbenzoate

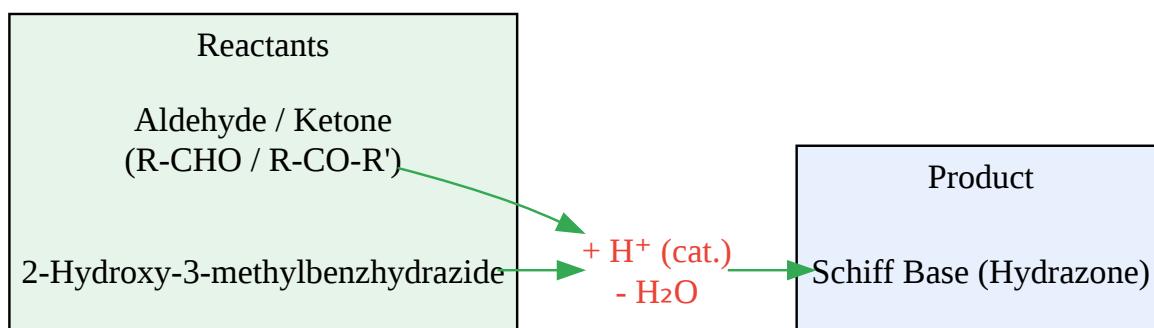

- Hydrazine Hydrate (80% or higher)
- Absolute Ethanol (optional, as solvent for conventional reflux)
- Distilled Water
- Standard laboratory glassware for reflux or a dedicated microwave reactor
- Filtration apparatus (Büchner funnel)

Procedure (Microwave-Assisted Method):

- Reaction Setup: In a microwave-safe reaction vessel, combine methyl 2-hydroxy-3-methylbenzoate (1 equivalent) with an excess of hydrazine hydrate (e.g., 4 equivalents)[\[3\]](#). The reaction can often be performed neat.
- Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 360 W) for a short duration (typically 3-5 minutes)[\[3\]](#).
- Reaction Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting ester spot indicates completion.
- Work-up and Isolation: After cooling the reaction mixture to room temperature, add cold distilled water. A white precipitate of **2-Hydroxy-3-methylbenzhydrazide** should form.
- Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove excess hydrazine hydrate and other water-soluble impurities.
- Drying and Recrystallization: Dry the collected solid. For higher purity, recrystallize the product from a suitable solvent like absolute ethanol to obtain fine, crystalline **2-Hydroxy-3-methylbenzhydrazide**[\[4\]](#).
- Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, FT-IR (presence of N-H, O-H, and C=O stretches), and ¹H-NMR spectroscopy.

Causality Behind Experimental Choices:

- Excess Hydrazine: Using an excess of hydrazine hydrate drives the equilibrium towards the product side, ensuring complete conversion of the ester.
- Microwave Irradiation: This technique provides rapid and uniform heating, which accelerates the rate of reaction compared to conventional reflux, aligning with principles of green chemistry[4].
- Water Quenching: **2-Hydroxy-3-methylbenzhydrazide** is poorly soluble in cold water, while hydrazine hydrate is miscible. This allows for easy precipitation and initial purification of the product.
- Recrystallization: This is a crucial step to remove any unreacted starting material or side products, yielding a highly pure intermediate essential for subsequent reactions.


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Hydroxy-3-methylbenzhydrazide**.

Application I: Synthesis of Schiff Bases (Hydrazones)

One of the most prominent applications of **2-Hydroxy-3-methylbenzhydrazide** is in the synthesis of Schiff bases, specifically hydrazones. This is achieved through a condensation reaction between the terminal amine ($-\text{NH}_2$) of the hydrazide and the carbonyl group of an aldehyde or ketone^{[5][6][7]}. The resulting hydrazones are a class of compounds extensively studied for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties^{[8][9]}.

The general reaction proceeds via nucleophilic attack of the hydrazide's nitrogen on the carbonyl carbon, followed by dehydration to form the characteristic azomethine ($-\text{C}=\text{N}-$) bond.

[Click to download full resolution via product page](#)

Caption: General scheme for Schiff base synthesis from **2-Hydroxy-3-methylbenzhydrazide**.

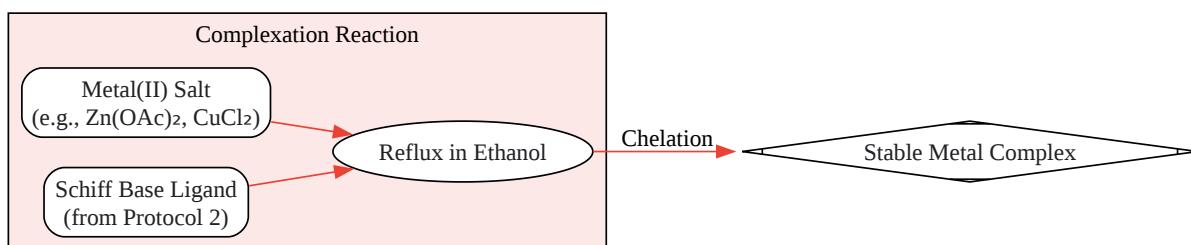
Protocol 2: Synthesis of N'-(2,5-Dihydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide

This protocol is a direct application of the principles described in the literature for condensing **2-Hydroxy-3-methylbenzhydrazide** with an aldehyde^[5].

Objective: To synthesize a representative Schiff base via condensation.

Materials:

- **2-Hydroxy-3-methylbenzhydrazide** (1.0 mmol, 0.166 g)
- 2,5-Dihydroxybenzaldehyde (1.0 mmol, 0.138 g)
- Methanol (50 mL)
- Magnetic stirrer and heating plate
- Standard laboratory glassware


Procedure:

- Dissolution: In a 100 mL round-bottom flask, dissolve **2-Hydroxy-3-methylbenzhydrazide** and 2,5-dihydroxybenzaldehyde in 50 mL of methanol.
- Reaction: Stir the mixture at room temperature. The reaction is often facile and may proceed without heat. For less reactive carbonyls, the mixture can be refluxed for 1-2 hours[5][6].
- Monitoring: Track the reaction's progress by TLC until the starting materials are consumed.
- Isolation: Upon completion, cool the mixture. The product often precipitates directly from the reaction medium. If not, the solvent can be partially evaporated to induce crystallization.
- Purification: Collect the solid product by filtration. Wash the crystals with a small amount of cold methanol or ethanol to remove any soluble impurities.
- Drying: Dry the purified Schiff base product. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate[5].

Self-Validation: The purity of the synthesized hydrazone can be confirmed by its sharp melting point and spectroscopic data (FT-IR, ¹H-NMR, Mass Spectrometry). The appearance of an imine (-CH=N-) proton signal in the ¹H-NMR spectrum (typically δ 8-9 ppm) is a key indicator of successful Schiff base formation[9].

Application II: Ligand Scaffolds for Metal Complexes

The Schiff bases derived from **2-Hydroxy-3-methylbenzhydrazide** are superb polydentate ligands for coordinating with transition metal ions[10][11][12]. The presence of the phenolic - OH, azomethine nitrogen, and enolic or ketonic oxygen atoms creates multiple binding sites, allowing for the formation of stable chelate rings. These metal complexes are of significant interest due to their potential applications in catalysis, materials science, and as antimicrobial or anticancer agents[10][13]. The ligand typically coordinates in a mononegative bidentate or tridentate fashion after deprotonation of the phenolic hydroxyl group[10].

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a metal complex using a Schiff base ligand.

Protocol 3: Synthesis of a Metal(II) Complex

This protocol provides a general method for complexation, adapted from procedures for synthesizing complexes with similar benzhydrazide Schiff base ligands[13].

Objective: To synthesize a metal(II) complex using a pre-formed Schiff base ligand.

Materials:

- N'-(Arylmethylene)-2-hydroxy-3-methylbenzohydrazide (Schiff base from Protocol 2) (2 equivalents)
- A metal(II) salt, e.g., Zinc(II) acetate dihydrate $[Zn(OAc)_2 \cdot 2H_2O]$ (1 equivalent)
- Ethanol or Methanol

Procedure:

- Ligand Solution: Dissolve the Schiff base ligand in hot ethanol in a round-bottom flask.
- Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt in a minimum amount of ethanol or water.
- Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A change in color or the formation of a precipitate often indicates the formation of the complex.
- Reaction: Reflux the resulting mixture for 2-4 hours to ensure complete complexation[13].
- Isolation: Cool the reaction mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.
- Washing and Drying: Wash the solid complex with cold ethanol to remove any unreacted starting materials, followed by a non-coordinating solvent like diethyl ether. Dry the complex under vacuum.
- Characterization: Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. In FT-IR, a shift in the C=N and C-O stretching frequencies upon complexation provides strong evidence of coordination to the metal center.

Expert Insight: The choice of metal salt and solvent can influence the final geometry and coordination number of the complex. The stoichiometry (ligand:metal ratio) is critical and should be precisely controlled to obtain the desired product[13]. The deprotonation of the phenolic -OH group upon chelation is a key step, often facilitated by the basicity of the reaction medium or the metal salt used (e.g., acetates).

Conclusion and Future Outlook

2-Hydroxy-3-methylbenzhydrazide stands out as a highly effective and adaptable intermediate. Its straightforward synthesis and reactive functional groups provide an accessible entry point for constructing molecules with significant structural complexity and biological relevance. The protocols detailed in this guide for the synthesis of Schiff bases and their subsequent use as ligands for metal complexes represent the most well-established

applications. These pathways empower researchers in drug discovery and materials science to develop novel compounds with tailored properties. Future research may further explore its utility in synthesizing novel heterocyclic systems, expanding the chemical space accessible from this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-HYDROXY-3-METHYLBENZHYDRAZIDE CAS#: 30991-42-5 [amp.chemicalbook.com]
- 2. Benzoic acid, 2-hydroxy-3-methyl-, hydrazide | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. N'-(2,5-Dihydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. asianpubs.org [asianpubs.org]
- 10. N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. berj.uemosul.edu.iq [berj.uemosul.edu.iq]
- 13. minarjournal.com [minarjournal.com]
- To cite this document: BenchChem. [Introduction: Unveiling the Potential of 2-Hydroxy-3-methylbenzhydrazide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1580671#2-hydroxy-3-methylbenzhydrazide-as-an-intermediate-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com